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GLYCINE (1,2-13C2)

Cat. No.: B1580130
M. Wt: 77.05
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Principles of Stable Isotope Labeling in Biochemical Investigations

Stable isotope labeling is a technique that involves the introduction of non-radioactive isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), into molecules to track their metabolic fate. numberanalytics.comcreative-proteomics.com The core principle lies in the fact that these isotopically labeled molecules are chemically identical to their naturally occurring counterparts and are metabolized in the same way. mdpi.com However, their increased mass allows them to be distinguished and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.commdpi.com

This method enables researchers to:

Trace metabolic pathways: By introducing a labeled precursor, scientists can follow the incorporation of the isotope into various downstream metabolites, thereby mapping out metabolic networks. numberanalytics.comcreative-proteomics.com

Quantify metabolic fluxes: The rate at which a labeled substrate is converted into a product can be measured, providing insights into the dynamics and regulation of metabolic pathways. numberanalytics.com

Determine nutrient contributions: Researchers can assess how different nutrients contribute to the synthesis of specific biomolecules. nih.gov

The use of stable isotopes offers a significant advantage over radioactive isotopes as they are non-toxic and pose no radiation risk, making them safe for use in human studies. mdpi.comcreative-proteomics.com

Rationale for Carbon-13 Specific Labeling at the 1 and 2 Positions of Glycine (B1666218)

The specific labeling of both carbon atoms in glycine (at the C1 and C2 positions) with ¹³C provides distinct advantages for metabolic research. This dual labeling strategy allows for a more detailed and unambiguous tracing of the entire glycine carbon skeleton as it moves through various biochemical reactions.

Key reasons for using GLYCINE (1,2-¹³C2) include:

Tracking the intact carbon backbone: Since both carbons are labeled, researchers can determine if the two-carbon unit of glycine remains intact during metabolic transformations. For instance, in studies of urinary oxalate (B1200264) excretion, the detection of doubly labeled oxalate confirms that glycine's carbon backbone was not cleaved during its conversion. nih.gov

Distinguishing metabolic pathways: Different metabolic pathways may utilize the carbon atoms of glycine differently. For example, the glycine cleavage system (GCS) cleaves the bond between the two carbons, releasing the C1 carbon as CO2 and transferring the C2 carbon to a one-carbon pool. bevital.nomdpi.com By tracking the fate of both ¹³C atoms, researchers can differentiate the activity of the GCS from pathways where the glycine molecule is incorporated whole, such as in purine (B94841) synthesis. bevital.no

Enhanced resolution in metabolic flux analysis: Compared to singly labeled glycine ([1-¹³C]glycine), the use of GLYCINE (1,2-¹³C2) can provide clearer resolution in tracing complex metabolic pathways, such as serine biosynthesis.

Detailed Research Findings with GLYCINE (1,2-¹³C2)

Numerous studies have utilized GLYCINE (1,2-¹³C2) to investigate various aspects of human metabolism.

One area of focus has been the glycine cleavage system (GCS) , a major pathway for glycine catabolism. Studies using primed, constant infusions of GLYCINE (1,2-¹³C2) have shown that the GCS accounts for a significant portion of whole-body glycine flux. bevital.nomdpi.com

Another important application is in understanding the serine-glycine interconversion . This reversible reaction, catalyzed by serine hydroxymethyltransferase (SHMT), is crucial for one-carbon metabolism. bevital.no By infusing GLYCINE (1,2-¹³C2), researchers can quantify the rate of glycine conversion to serine. nih.gov

Furthermore, GLYCINE (1,2-¹³C2) has been instrumental in studying the glycine conjugation pathway , a detoxification process where glycine is attached to various molecules to facilitate their excretion. nih.govfrontiersin.org Research has shown that in individuals with obesity, who often have lower plasma glycine levels, the synthesis rates of several acylglycines are reduced. nih.govusda.gov These rates were observed to increase following bariatric surgery, which was associated with a rise in plasma glycine concentrations. nih.govusda.gov

The contribution of glycine metabolism to urinary oxalate excretion has also been investigated using GLYCINE (1,2-¹³C2). Studies have shown that under normal physiological conditions, glycine's contribution to oxalate synthesis is minimal. nih.gov However, when glycine levels are significantly elevated, its conversion to oxalate increases. nih.gov

Interactive Data Table: Research Applications of GLYCINE (1,2-¹³C2)

Research AreaKey FindingReference
Glycine Cleavage System (GCS)GCS accounts for over one-third of whole-body glycine flux in healthy humans. mdpi.com
Serine-Glycine InterconversionThe conversion of glycine to serine via SHMT is a significant metabolic flux. bevital.no
Glycine Conjugation PathwayObesity-associated glycine deficiency impairs the synthesis of acylglycines, a process that improves after bariatric surgery. nih.govusda.gov
Urinary Oxalate ExcretionGlycine metabolism makes a minor contribution to urinary oxalate under normal conditions. nih.gov

Properties

Molecular Weight

77.05

Purity

98%

Origin of Product

United States

Synthesis and Characterization of Glycine 1,2 ¹³c2

Methodologies for Isotopic Synthesis of GLYCINE (B1666218) (1,2-¹³C2)

The synthesis of GLYCINE (1,2-¹³C2) requires starting materials that are already enriched with the ¹³C isotope at the desired positions. Several methods have been developed for the synthesis of glycine and its isotopologues, with the α-halogenated acid ammonolysis method being a common industrial approach. google.com

A prevalent method for synthesizing GLYCINE (1,2-¹³C2) is the reaction of a ¹³C₂-labeled α-haloacetic acid, such as bromoacetic acid-¹³C₂ or chloroacetic acid-¹³C₂, with ammonia (B1221849). sigmaaldrich.com This reaction, known as ammonolysis, substitutes the halogen atom with an amino group to form glycine. The key to producing the doubly labeled glycine is the use of a starting material where both carbons are the ¹³C isotope.

One patented industrial process, which can be adapted for labeled glycine synthesis, involves a two-step alcohol-phase ammonolysis. google.com

Step 1: Ammonia gas is introduced into a mixture of ¹³C₂-labeled chloroacetic acid and an alcohol (like methanol (B129727) or ethanol) at a controlled temperature (0–40°C). The reaction proceeds until the pH reaches 6.5–7.5, resulting in the formation of ammonium (B1175870) chloroacetate (B1199739) crystals, which are then separated. google.com

Step 2: The separated ammonium chloroacetate is mixed with alcohol and a catalyst, urotropine (hexamethylenetetramine). Ammonia gas is again introduced at a higher temperature (50–65°C) until the pH shifts to 7.5–8.0. After a holding period, the crude GLYCINE (1,2-¹³C2) product is obtained and can be further purified. google.com

Other research describes the synthesis of glycine conjugates, such as cholyl[1,2-¹³C2]glycine, which utilizes GLYCINE (1,2-¹³C2) as a reactant. nih.govresearchgate.net These procedures employ peptide coupling reagents, like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), to facilitate the formation of an amide bond between the bile acid and the labeled glycine, achieving high yields and purity. nih.govresearchgate.net

The following table summarizes a common synthetic approach for GLYCINE (1,2-¹³C2).

Method Description Key Conditions Advantages
α-Halogenated Acid Ammonolysis Reaction of ¹³C₂-labeled chloroacetic acid with ammonia in an alcohol phase, often using a urotropine catalyst. google.comTemperature control (0–65°C), pH control (6.5–8.0). google.comScalable and preserves the ¹³C label integrity.

Quality Control and Isotopic Enrichment Assessment for GLYCINE (1,2-¹³C2)

Rigorous quality control is essential to ensure the chemical and isotopic integrity of GLYCINE (1,2-¹³C2) for research applications. The assessment process verifies the identity, purity, and the extent of isotopic labeling of the compound. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural confirmation. It verifies that the ¹³C isotopes are located at the correct positions (C1 and C2) within the glycine molecule. Proton NMR spectra can show splitting patterns caused by the adjacent ¹³C nuclei, which helps confirm the isotopic purity. incap.int Studies have used ¹³C NMR to assess the efficiency of experiments on labeled glycine samples. rsc.org

Mass Spectrometry (MS): Mass spectrometry is the principal technique for quantifying isotopic enrichment. High-resolution liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can precisely measure the mass-to-charge ratio of the labeled compound versus its unlabeled counterpart. nih.govnih.gov This analysis determines the isotopic purity and the atom percent excess of ¹³C.

Chromatography: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess the chemical purity of the final product, ensuring the absence of starting materials or by-products. incap.intnih.gov

Certified Reference Materials: For high-accuracy applications, certified reference materials of glycine with known ¹³C/¹²C isotope amount ratios are used for instrument calibration. researchgate.net The development of such standards involves rigorous characterization using techniques like Flow Injection Analysis-Cavity Ring-Down Spectroscopy-Isotope Ratio Mass Spectrometry (FIA-CO-IRMS). researchgate.net

Isotopic purity and atom percent excess (APE) are critical parameters that define the quality of GLYCINE (1,2-¹³C2).

Isotopic Purity: This value represents the percentage of the compound that contains the ¹³C label. Commercial suppliers often provide GLYCINE (1,2-¹³C2) with high isotopic purity, frequently specified as 99 atom % ¹³C. sigmaaldrich.comsigmaaldrich.com This means that in 99% of the molecules, the carbon atoms are ¹³C.

Atom Percent Excess (APE): APE is a measure of the isotopic enrichment above the natural abundance of the isotope. The natural abundance of ¹³C is approximately 1.1%. APE is calculated to quantify the enrichment provided by the labeling. For instance, a sample with 99% isotopic purity has a very high APE. In metabolic studies, even low levels of enrichment, such as an APE between 0.00241% and 0.00753%, can be accurately determined in biological samples using sensitive techniques like Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS). nih.gov

The determination of these values relies heavily on mass spectrometry. The process involves measuring the relative abundance of the labeled isotopologue (M+2, for a doubly labeled compound like GLYCINE (1,2-¹³C2)) compared to the unlabeled isotopologue (M+0). nih.gov The measured ratios are corrected for the natural abundance of all stable isotopes present in the molecule to calculate the true enrichment. nih.gov

The following table presents data from various studies and sources on the quality assessment of ¹³C-labeled glycine.

Parameter Methodology Reported Value / Finding Reference
Isotopic Purity Proton NMR90% incap.int
Isotopic Purity Vendor Specification≥99 atom % ¹³C sigmaaldrich.com
Isotopic Purity Vendor Specification99.10% medchemexpress.com
Atom Percent Excess (APE) Vendor Specification99% APE physiology.org
Isotopic Enrichment GC/C/IRMSCapable of determining low enrichments (0.00241 to 0.00753 APE). nih.gov nih.gov
Isotopic Enrichment GC-MSExpressed as molar ratios (mol % excess) after correction for natural abundance. nih.gov nih.gov
Structural Confirmation NMR SpectroscopyConfirms ¹³C-labeling position.
Chemical Purity Thin-Layer Chromatography (TLC)Used to detect and remove impurities. incap.int incap.int

Advanced Analytical Methodologies Employing Glycine 1,2 ¹³c2 As a Tracer

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone of metabolic analysis, and the use of Glycine (B1666218) (1,2-¹³C₂) significantly enhances its capabilities. The known mass shift of +2 atomic mass units (amu) imparted by the two ¹³C atoms allows for clear differentiation from its naturally occurring counterpart.

Isotope Dilution Mass Spectrometry (IDMS) for Quantification of Glycine and Metabolites

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds in complex mixtures. By introducing a known amount of Glycine (1,2-¹³C₂) as an internal standard, the concentration of endogenous glycine and its metabolites can be determined with high precision and accuracy. nih.govresearchgate.net This technique corrects for sample loss during preparation and variations in instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds, including derivatized amino acids like glycine. researchgate.net In metabolic studies, Glycine (1,2-¹³C₂) is used as an internal standard to quantify glycine and related metabolites in biological fluids. nih.govresearchgate.net For instance, a method for determining glycine in biological fluids by isotopic dilution mass spectrometry has been developed, showcasing the utility of this approach. researchgate.net

Research has demonstrated the application of GC-MS in studying the interconversion of serine and glycine. nih.gov In these studies, subjects were administered [1,2-¹³C₂]glycine, and the isotopic enrichment in plasma glycine and serine was measured to understand the metabolic flux between these two amino acids. nih.govresearchgate.net The use of derivatization, such as with N-heptafluorobutyryl n-propyl esters, is common to improve the chromatographic and mass spectrometric properties of the amino acids. nih.gov

Table 1: GC-MS Applications of Glycine (1,2-¹³C₂)
ApplicationKey FindingsReference
Quantification of glycine in biological fluidsDeveloped a sensitive analytical method using isotopic dilution GC-MS. researchgate.net
Study of serine-glycine interconversionUsed [1,2-¹³C₂]glycine to trace the metabolic pathway and quantify the conversion rate. nih.govresearchgate.net
Determination of glycine decarboxylation rateQuantified glycine turnover and decarboxylation in healthy individuals using primed, constant infusions of [1,2-¹³C₂]glycine. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of a wide range of compounds in complex biological matrices, often without the need for derivatization. d-nb.info Glycine (1,2-¹³C₂) is frequently used as an internal standard in LC-MS/MS methods for the quantification of underivatized amino acids in plasma and other biological samples. d-nb.inforesearchgate.net

A key application is in the diagnosis and monitoring of inborn errors of metabolism, where accurate quantification of amino acids is crucial. d-nb.info For example, a rapid and sensitive HILIC-LC-MS/MS method has been developed for the analysis of 36 amino acids in plasma, employing ¹³C-labeled internal standards, including Glycine (1,2-¹³C₂), to ensure accuracy. d-nb.info This method allows for the correct identification of patients with known inborn errors of amino acid metabolism. d-nb.info Furthermore, LC-MS/MS has been used to determine endogenous glycine concentrations in human cerebrospinal fluid, using a ¹³C₂, ¹⁵N-glycine internal standard. researchgate.net

Table 2: LC-MS/MS Applications of Glycine (1,2-¹³C₂)
ApplicationMethodologyKey FindingsReference
Quantification of underivatized amino acids in plasmaHILIC-LC-MS/MS with Glycine (1,2-¹³C₂) as an internal standard.Rapid and sensitive method for diagnosing inborn errors of metabolism. Baseline separation of isomeric amino acids like leucine (B10760876) and isoleucine was achieved. d-nb.info
Analysis of acylglycines in urineUPLC-MS/MS for the diagnosis of inherited metabolic disorders.Sensitive and specific method for identifying metabolic diseases through the quantification of specific acylglycines. researchgate.net
Determination of glycine in cerebrospinal fluidIon-pair reversed-phase LC-MS/MS with a labeled glycine internal standard.Validated method for accurate measurement of endogenous glycine levels in CSF. researchgate.net

Negative-Ion Chemical Ionization (NICI) is a soft ionization technique that can provide high sensitivity for certain compounds, particularly those with electronegative atoms. When coupled with mass spectrometry, it is a powerful tool for isotopomer analysis.

A GC/NICI-MS method has been established to measure the isotopic enrichment of multiple serine and glycine isotopomers. nih.gov This technique was applied to study the serine-to-glycine interconversion in humans. nih.govresearchgate.net Following the administration of [1,2-¹³C₂]glycine, the resulting isotopomers of both glycine and serine in plasma were analyzed. nih.govresearchgate.net The high sensitivity of this method allowed for the analysis of as little as 100 picograms of amino acid on-column, with good linearity and precision. nih.gov The deconvolution of the resulting mass spectra is necessary to determine the tracer-to-tracee ratios for each isotopomer, providing detailed insights into the metabolic dynamics. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Mass Spectrometry Imaging (MSI) for Spatially Resolved Metabolic Profiling

Mass Spectrometry Imaging (MSI) is a technique that visualizes the spatial distribution of molecules within a tissue section. When combined with stable isotope tracers like Glycine (1,2-¹³C₂), it becomes a powerful tool for functional metabolic imaging, allowing researchers to map metabolic activity across different regions of a tissue. nih.gov

One study utilized functional MSI (fMSI) to map the uptake and conversion of glycine to glutathione (B108866) in mouse mammary tumors. nih.gov By infusing mice with isotopologues of glycine, including [1,2-¹³C₂]glycine, at timed intervals, researchers could observe the time-dependent uptake of the tracer and its incorporation into glutathione. nih.gov The results revealed heterogeneous metabolic activity within the tumor, with some regions showing higher uptake and conversion than others. nih.gov This spatially resolved information is crucial for understanding metabolic variations within a complex biological system like a tumor. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is a versatile analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The incorporation of ¹³C isotopes, such as in GLYCINE (1,2-¹³C2), enhances the utility of NMR by providing specific probes to track molecular transformations and interactions.

Carbon-13 NMR Spectroscopy for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a critical tool for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope tracers, particularly ¹³C-labeled substrates, in combination with Carbon-13 NMR spectroscopy, allows for the detailed mapping of carbon flow through metabolic networks. GLYCINE (1,2-¹³C2) serves as an invaluable tracer in these studies due to glycine's central role in numerous metabolic pathways.

When GLYCINE (1,2-¹³C2) is introduced into a biological system, the ¹³C labels are incorporated into various downstream metabolites. By analyzing the ¹³C labeling patterns of these metabolites using NMR, researchers can deduce the active metabolic pathways and quantify their fluxes. For instance, studies have utilized [1,2-¹³C2]glucose to trace metabolic alterations in human monocytes under neuroinflammatory conditions, demonstrating the ability to quantify the conversion to labeled pyruvate, lactate, glutamine, and glycine. chemrxiv.org This approach provides a dynamic view of cellular metabolism that is not achievable with traditional biochemical assays.

The dual labeling in GLYCINE (1,2-¹³C2) is particularly advantageous as it allows for the tracking of the intact carbon backbone of glycine as it is metabolized. This provides clearer resolution in pathway analysis compared to singly labeled glycine. Current time information in New York, NY, US. For example, in studies of photorespiration in plants, ¹³C-labeled glycine and serine have been used to trace carbon export from the photorespiratory pathway. nsf.gov The analysis of isotopologue distribution by NMR and mass spectrometry provides quantitative data on the flux of intermediates. nsf.gov

Research in developing soybean embryos has employed two-dimensional [¹³C, ¹H] NMR spectroscopy with ¹³C-labeled substrates to quantify compartmented metabolic fluxes. blogspot.comacs.org This technique yields a rich dataset of ¹³C isotopomer abundances, which can be used to calculate fluxes through central metabolic pathways, including those involving glycine. blogspot.comacs.org The ability to distinguish between different isotopologues provides detailed insights into the relative activities of competing metabolic routes.

A study on human leukemia T-cells using [1,2-¹³C2]glucose demonstrated the power of ¹³C-NMR in metabolic profiling. blogspot.com The isotopomer analysis of various metabolites, including glycine, provided integrated information about the pentose (B10789219) phosphate (B84403) pathway, the TCA cycle, and amino acid metabolism, revealing a heterogeneous metabolism within the cell population. blogspot.com

Table 1: Research Findings in Metabolic Flux Analysis using ¹³C-labeled Glycine

Study FocusOrganism/SystemKey Findings¹³C-labeled Tracer(s)Reference
Photorespiratory Carbon ExportPlants (Sunflowers)Quantified the export of carbon from the photorespiratory pathway in the form of serine and glycine.¹³CO₂ nsf.gov
Compartmented Metabolic FluxesDeveloping Soybean EmbryosQuantified fluxes in primary metabolic pathways using 2D [¹³C, ¹H] NMR and comprehensive isotopomer balancing.U-¹³C Sucrose, Gln blogspot.comacs.org
Metabolic Profiling of Leukemia CellsHuman Leukemia T-cells (Jurkat)Revealed heterogeneous metabolism related to the cell cycle by analyzing isotopomers of lactate, amino acids, and ribose.[1,2-¹³C₂]glucose blogspot.com
Metabolic Alterations in MonocytesHuman MonocytesAssessed metabolic changes under neuroinflammatory conditions by tracing the conversion of labeled glucose to various metabolites.[1,2-¹³C₂]glucose chemrxiv.org

Zero- to Ultralow-Field NMR Spectroscopy for Small Biomolecule Analysis

Conventional high-field NMR spectroscopy requires large, expensive superconducting magnets. In contrast, zero- to ultralow-field (ZULF) NMR operates in the absence of a strong magnetic field, relying on the detection of J-couplings (scalar couplings) between nuclear spins. acs.orgchemrxiv.orgacs.orgresearchgate.netchemrxiv.orgnih.gov This emerging technique offers the potential for portable and low-cost analysis of chemical structures.

GLYCINE (1,2-¹³C2) is an excellent candidate for ZULF NMR studies. Research has demonstrated the use of a portable zero-field NMR spectrometer, employing a commercially available magnetometer, to analyze small biomolecules, including [1-¹³C]-glycine. acs.orgchemrxiv.orgacs.orgresearchgate.netchemrxiv.orgnih.gov In these experiments, the J-spectrum of [1-¹³C]-glycine is acquired, which is characteristic of its molecular structure. acs.orgchemrxiv.orgacs.orgresearchgate.netresearchgate.net The analysis of J-spectra provides a unique chemical fingerprint, allowing for the identification and characterization of small molecules. acs.orgchemrxiv.orgacs.orgresearchgate.net

The sensitivity of ZULF NMR can be significantly enhanced through hyperpolarization techniques, such as dissolution dynamic nuclear polarization (dDNP). chemrxiv.org Studies have shown that dDNP can enhance the signals in zero-field NMR experiments for small molecules like [1-¹³C]glycine by several orders of magnitude compared to thermal prepolarization. chemrxiv.org This enhancement is crucial for analyzing low-concentration samples.

The ZULF-TOCSY (Total Correlation Spectroscopy) experiment further expands the capabilities of this technique by enabling the correlation of all NMR-active nuclei within a coupled spin network. chemrxiv.org This has been demonstrated for the analysis of complex mixtures, such as isotopically labeled amino acids in a growth medium, where the coupling networks of individual amino acids like glycine can be clearly identified. chemrxiv.org

Table 2: J-Coupling Information for [1-¹³C]-Glycine in ZULF NMR

ParameterDescriptionSignificanceReference
J-SpectrumThe NMR spectrum obtained at zero-field, where the signal is determined by the scalar J-couplings between nuclei.Provides a unique chemical fingerprint for molecular identification. acs.orgchemrxiv.orgacs.orgresearchgate.net
HyperpolarizationTechniques like dDNP are used to dramatically increase the NMR signal intensity.Enables the analysis of low-concentration samples and reduces acquisition times. chemrxiv.org
ZULF-TOCSYA 2D NMR experiment that correlates all coupled spins in a molecule.Facilitates the identification of individual compounds in complex mixtures. chemrxiv.org

Cross Polarization Magic Angle Spinning (CPMAS) NMR for Solid-State Applications

Cross Polarization Magic Angle Spinning (CPMAS) is a powerful solid-state NMR technique that provides high-resolution spectra of solid materials. nsf.govblogspot.comescholarship.orgescholarship.orgresearchgate.netescholarship.orgblogspot.com This method is particularly useful for studying the structure and dynamics of crystalline and amorphous solids, including biomolecules like glycine. The use of ¹³C labeling, as in GLYCINE (1,2-¹³C2), significantly enhances the sensitivity and resolution of CPMAS NMR experiments.

Solid-state NMR studies of glycine have revealed detailed information about its different polymorphic forms (α, β, and γ). nsf.govblogspot.comescholarship.orgescholarship.orgnih.govnih.gov These polymorphs have distinct crystal structures arising from different hydrogen-bonding networks, which result in different ¹³C chemical shifts, especially for the carboxyl carbon. nsf.govblogspot.comblogspot.com ¹³C CPMAS NMR can readily distinguish between these forms, making it a valuable tool for studying polymorphism and phase transitions in solid glycine. nsf.govblogspot.comescholarship.orgescholarship.orgnih.gov

The CPMAS technique involves transferring magnetization from abundant spins (typically ¹H) to rare spins (like ¹³C) to enhance the ¹³C signal. uic.edu The efficiency of this transfer is sensitive to molecular motion. In the case of glycine, the rotation of the -NH₃⁺ group can affect the cross-polarization efficiency, providing insights into the molecular dynamics of the solid state. escholarship.orgescholarship.org

Furthermore, ¹³C CPMAS NMR has been instrumental in studying the structure of polypeptides and proteins containing glycine residues. titech.ac.jpnih.govacs.orgosti.gov By selectively labeling specific carbon sites, researchers can obtain detailed structural information, such as the conformation of the peptide backbone and the packing of polypeptide chains in amyloid fibrils. nih.govacs.orgosti.gov For example, studies on alanine-glycine copolypeptides, which serve as models for silk fibroin, have used ¹³C CPMAS NMR to elucidate their lamellar structure. nih.govacs.org

Chemical Shift Calibration and Polymorphic Form Identification in Glycine NMR

In solid-state NMR, accurate chemical shift referencing is crucial for the correct interpretation of spectra. Glycine is frequently used as a secondary standard for ¹³C chemical shift calibration in CPMAS NMR experiments. blogspot.comblogspot.comrsc.orgoup.com The sharp and well-defined resonance of the carbonyl carbon of the α-polymorph of glycine at approximately 176.5 ppm is often used for this purpose. blogspot.comblogspot.comrsc.org

However, it is critical to be aware of the polymorphic form of the glycine sample being used for calibration, as each polymorph exhibits a different carbonyl chemical shift. blogspot.comblogspot.com The α and γ polymorphs are the most common and stable, with distinct carbonyl resonances that can be easily identified in a ¹³C CPMAS spectrum. nsf.govblogspot.comblogspot.com The β polymorph is less stable and can be more challenging to observe with standard CPMAS techniques due to its shorter proton spin-lattice relaxation time in the rotating frame (T₁ρ). blogspot.comblogspot.comescholarship.orgescholarship.org

The ability to distinguish between the different polymorphs of glycine using ¹³C CPMAS NMR is not only important for calibration but is also a powerful application of the technique for studying solid-state transformations. nih.gov For instance, in situ NMR studies have monitored the crystallization of glycine from solution, revealing the transient formation of the metastable β polymorph before its conversion to the more stable α form. nih.govrsc.org

Table 3: ¹³C Chemical Shifts of Glycine Polymorphs for Identification

PolymorphCarbonyl (COO⁻) Chemical Shift (ppm)Methylene (CH₂) Chemical Shift (ppm)Reference
α-Glycine~176.5~43.5 nsf.govblogspot.comblogspot.com
γ-Glycine~174.6~43.5 blogspot.comblogspot.com
β-GlycineBetween α and γ forms- blogspot.comblogspot.com

Applications of Glycine 1,2 ¹³c2 in Elucidating Metabolic Pathways

Glycine (B1666218) and Serine Interconversion Dynamics

Glycine and serine are readily interconverted in a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). nih.gov This interconversion is a critical nexus in cellular metabolism, linking amino acid metabolism with one-carbon metabolism. annualreviews.org The use of GLYCINE (1,2-¹³C2) has been instrumental in dissecting the dynamics of this process.

Studies utilizing GLYCINE (1,2-¹³C2) have enabled the quantification of the rate of serine synthesis directly from glycine. nih.gov When GLYCINE (1,2-¹³C2) is introduced into a biological system, the SHMT-mediated conversion to serine results in the formation of [¹³C₂]serine. nih.gov By measuring the isotopic enrichment of this newly synthesized serine, researchers can determine the flux through this pathway. nih.gov

Research in healthy volunteers has shown that the direct conversion of glycine to serine via SHMT occurs at a significant rate, accounting for a substantial portion of the total glycine flux. nih.gov This demonstrates the importance of this pathway in maintaining serine homeostasis. nih.gov

Glycine Cleavage System (GCS) Activity and One-Carbon Metabolism

The Glycine Cleavage System (GCS) is a mitochondrial enzyme complex that catalyzes the breakdown of glycine into carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (CH₂-THF). nih.govfrontiersin.org GLYCINE (1,2-¹³C2) has proven invaluable for studying the activity of the GCS and its contribution to one-carbon metabolism. nih.govannualreviews.org

When GLYCINE (1,2-¹³C2) is catabolized by the GCS, the ¹³C-labeled 2-carbon of glycine is transferred to tetrahydrofolate (THF), forming ¹³C-labeled CH₂-THF. mdpi.com This CH₂-THF can then be further metabolized, ultimately leading to the production of ¹³C-labeled formate (B1220265). mdpi.comescholarship.org The ability to trace the ¹³C label from the 2-carbon of glycine to formate allows for the quantification of this specific metabolic flux. mdpi.com This is significant because formate produced in the mitochondria can be exported to the cytosol and used in various biosynthetic pathways. mdpi.comescholarship.org

The one-carbon units generated by the GCS from GLYCINE (1,2-¹³C2) can be used for the synthesis of other molecules in the cytosol. mdpi.comescholarship.org For instance, the ¹³C-labeled one-carbon unit can be used in the cytosolic synthesis of serine from another molecule of glycine. nih.gov This process results in the formation of singly labeled [¹³C₁]serine, which can be distinguished from the doubly labeled [¹³C₂]serine formed through the direct SHMT-mediated conversion. nih.gov

The GCS is a key entry point for glycine-derived carbons into the folate-mediated one-carbon metabolic network. annualreviews.org The CH₂-THF produced by the GCS from GLYCINE (1,2-¹³C2) can be interconverted to other one-carbon folate derivatives, such as 10-formyl-THF and 5-methyl-THF. pnas.org These folate-bound one-carbon units are essential for the synthesis of purines, thymidylate, and methionine. mdpi.comsalk.edu By tracing the ¹³C label from GLYCINE (1,2-¹³C2) into these downstream metabolites, researchers can elucidate the flux and regulation of the entire folate cycle.

Contribution of GCS-Derived One-Carbon Units to Cytosolic Pools

Role of Glycine (1,2-¹³C2) in Biosynthetic Pathway Tracing

Beyond one-carbon metabolism, GLYCINE (1,2-¹³C2) has been employed to trace the incorporation of glycine into various biomolecules. The intact C₂ unit of glycine can be incorporated into larger molecules, and the dual ¹³C labeling allows for unambiguous detection of this incorporation.

For example, studies have used GLYCINE (1,2-¹³C2) to investigate the biosynthesis of complex natural products like the cyclic imine toxin 13-desmethyl spirolide C and the DSP toxins DTX-5a and DTX-5b in dinoflagellates. canada.caresearchgate.net The observation of ¹³C-¹³C coupling in the NMR spectra of these molecules after feeding with GLYCINE (1,2-¹³C2) provided conclusive evidence that glycine is incorporated as an intact two-carbon unit into their structures. canada.caresearchgate.net

Data Tables

Table 1: Quantified Metabolic Fluxes Using GLYCINE (1,2-¹³C2) in Healthy Humans

Metabolic Flux Rate (μmol/(kg·h)) Percentage of Total Glycine Flux Reference
Total Glycine Flux463 ± 55100% nih.gov
Glycine to Serine via SHMT193 ± 2841% nih.gov
Glycine Decarboxylation via GCS190 ± 4139 ± 6% nih.gov
Serine Synthesis using GCS-derived 1-C units88 ± 1319% nih.gov

Data are presented as mean ± SEM.

Purine (B94841) Nucleotide Synthesis

Glycine is a fundamental building block in the de novo synthesis of purine nucleotides, contributing its entire molecule to form the purine ring structure. droracle.ai Specifically, it provides Carbon-4, Carbon-5, and Nitrogen-7 of the ring. droracle.ai The use of GLYCINE (1,2-¹³C2) enables researchers to trace the incorporation of these carbon atoms into purines, providing a direct measure of the rate of de novo purine synthesis.

Studies have utilized [1,2-¹³C2]glycine to investigate purine metabolism in various contexts. For instance, in studies of proliferative vascular smooth muscle cells (VSMCs), isotopic tracing with ¹³C₂-glycine demonstrated a significant increase in de novo purine synthesis in these cells. ahajournals.org This highlights the pathway's importance in cell proliferation. Similarly, research on cancer cells has employed [¹⁵N-¹³C₂]-glycine to track de novo purine synthesis activity. biorxiv.org These studies have revealed that inhibiting certain enzymes, such as succinate (B1194679) dehydrogenase, can markedly decrease the incorporation of the labeled glycine into purine nucleotides like AMP and GMP. biorxiv.org This indicates a dependency of purine synthesis on mitochondrial function.

Furthermore, investigations into the metabolic fate of glycine have shown that the 2-carbon of glycine can be incorporated into the C2 and C8 positions of the purine ring through the glycine cleavage system (GCS) and one-carbon metabolism. mdpi.com The use of GLYCINE (1,2-¹³C2) helps to distinguish the direct incorporation of the glycine backbone from the contributions of its metabolites.

Glutathione (B108866) (GSH) Synthesis

Glutathione (GSH) is a vital intracellular antioxidant, a tripeptide synthesized from glutamate (B1630785), cysteine, and glycine. tmc.edu Glycine availability can be a rate-limiting factor for GSH synthesis. researchgate.net GLYCINE (1,2-¹³C2) is used as a tracer to measure the rate of GSH synthesis in various physiological and pathological states. tmc.edunih.gov

Research in individuals with obesity has utilized [1,2-¹³C2]glycine infusions to assess erythrocyte (RBC) GSH synthesis rates. tmc.edunih.gov These studies have shown that while individuals with obesity may have lower concentrations of RBC GSH, their fractional and absolute synthesis rates may not differ significantly from healthy weight controls. tmc.edunih.gov This suggests a complex regulation of GSH levels beyond just the synthesis rate. Following bariatric surgery, despite an increase in plasma glycine concentration, there were no significant changes in RBC GSH concentration or synthesis rates. tmc.edunih.gov

In preclinical studies, infusion of [2-¹³C]-glycine in rats has been used to non-invasively monitor the metabolism of glycine into glutathione in tumor tissues using magnetic resonance spectroscopy. nih.gov These studies have successfully detected the incorporation of the ¹³C label into the glycinyl residue of glutathione, providing insights into tumor metabolism and oxidative stress defense mechanisms. nih.govismrm.org

Research Findings on Glutathione (GSH) Synthesis Using [1,2-¹³C2]Glycine
Study PopulationKey FindingReference
Individuals with severe obesity vs. healthy controlsIndividuals with obesity had significantly lower RBC GSH concentrations but no significant difference in GSH fractional or absolute synthesis rates. tmc.edunih.gov
Individuals with severe obesity (post-bariatric surgery)No statistically significant changes in RBC GSH concentration or synthesis rates were detected post-surgery, despite increased plasma glycine. tmc.edunih.gov
Rat mammary tumor modelNoninvasive in vivo detection of ¹³C-labeled glutathione produced from infused [2-¹³C]-glycine, allowing for monitoring of tumor metabolism. nih.govismrm.org

Deoxyribonucleic Acid (DNA) Synthesis

The synthesis of DNA requires a steady supply of deoxynucleotides, which are derived from ribonucleotides. As GLYCINE (1,2-¹³C2) is a precursor for de novo purine ribonucleotide synthesis, it is consequently a precursor for the purine deoxynucleotides (dAMP and dGMP) incorporated into DNA. tandfonline.comnih.gov This makes GLYCINE (1,2-¹³C2) a valuable tool for measuring DNA synthesis rates, offering a non-radioactive and non-toxic alternative to traditional methods like ³H-thymidine labeling. tandfonline.comacs.org

In a human hepatoma cell line (Hep G2), the efficiency of [1,2-¹³C2]glycine as a DNA label was investigated. tandfonline.com The study found that glycine is an economical and effective precursor for labeling DNA. tandfonline.com When these cells were grown in a medium containing labeled glycine, the ¹³C isotope was incorporated into the purine bases of DNA, allowing for the measurement of cell proliferation rates. nih.govacs.org

Furthermore, studies exploring the glycine cleavage system (GCS) have shown that the 2-carbon of glycine can be incorporated into deoxythymidine (dTMP) via one-carbon metabolism. mdpi.comresearchgate.net This demonstrates that GLYCINE (1,2-¹³C2) can contribute to the synthesis of both purine and pyrimidine (B1678525) precursors for DNA, albeit through different metabolic routes.

Protein Synthesis and Turnover Rate Determinations

GLYCINE (1,2-¹³C2) is a widely used stable isotope tracer for measuring the rates of protein synthesis and turnover. nih.govcambridge.org By introducing the labeled glycine into a biological system, researchers can track its incorporation into newly synthesized proteins over time.

The fractional synthetic rate (FSR) of proteins is a measure of the percentage of the protein pool that is newly synthesized per unit of time. To calculate FSR, the enrichment of the labeled amino acid in the protein product is measured over a specific period. In a study using human hepatocellular carcinoma (HepG2) cells, GLYCINE (1,2-¹³C2) was used as a tracer to determine the FSR of hepatic proteins. semanticscholar.orgnih.govijbs.com The researchers found the hepatic protein FSR to be approximately 0.97% per hour under normal conditions. semanticscholar.orgnih.govijbs.com When the cells were subjected to endoplasmic reticulum (ER) stress, the FSR dramatically decreased, demonstrating that this technique can be used to study the effects of cellular stress on protein synthesis. semanticscholar.orgnih.govijbs.com

Hepatic Protein Fractional Synthetic Rate (FSR) in HepG2 Cells
ConditionFSR (%/hr) using [1,2-¹³C2]GlycineReference
Control0.97 ± 0.02 semanticscholar.orgnih.govijbs.com
ER Stress (Thapsigargin-treated)0.68 ± 0.03 semanticscholar.orgnih.govijbs.com

A critical aspect of accurately measuring protein synthesis is determining the isotopic enrichment of the true precursor pool, which is the aminoacyl-tRNA pool. nih.gov However, directly measuring the enrichment of this pool is technically challenging. Therefore, researchers often use surrogate measures, such as the enrichment of intracellular free amino acids or the plateau enrichment of the protein-bound amino acid.

In studies with HepG2 cells, researchers compared the use of intracellular free glycine enrichment with the plateau enrichment of protein-bound glycine as the precursor enrichment for calculating FSR. semanticscholar.orgnih.gov They found that intracellular free glycine enrichment reached a stable value quickly, while the protein-bound enrichment increased linearly over the first few days before reaching a plateau. semanticscholar.orgnih.gov Using the product plateau enrichment as the true precursor enrichment is a common and reliable method. nih.gov

Measurement of Fractional Synthetic Rate (FSR)

Glycine Conjugation Pathway Investigations

The glycine conjugation pathway is a crucial phase II detoxification process in the liver, where the enzyme glycine N-acyltransferase catalyzes the reaction of glycine with various acyl-CoAs to form acylglycines, which are then excreted in the urine. frontiersin.org This pathway is essential for eliminating potentially toxic endogenous and exogenous compounds.

GLYCINE (1,2-¹³C2) has been instrumental in studying the kinetics of this pathway. In a study involving individuals with obesity, an infusion of [1,2-¹³C2]glycine was used to quantify the synthesis rates of several acylglycines. frontiersin.orgnih.govresearchgate.net The results showed that individuals with obesity had significantly lower plasma glycine concentrations and slower absolute synthesis rates of acetylglycine, isobutyrylglycine, tigylglycine, isovalerylglycine, and hexanoylglycine (B26119) compared to healthy weight controls. frontiersin.orgnih.gov This suggests that the glycine conjugation pathway may be compromised in obesity due to reduced glycine availability. frontiersin.orgnih.gov

Following bariatric surgery, the same study observed that the plasma glycine concentration increased, which was associated with significantly higher rates of excretion of the aforementioned acylglycines. frontiersin.orgnih.gov These findings highlight the impact of glycine availability on the capacity of the glycine conjugation pathway and demonstrate the utility of GLYCINE (1,2-¹³C2) in assessing detoxification processes.

Formation and Analysis of Acylglycine Conjugates

The use of GLYCINE (1,2-¹³C2) has been instrumental in studying the glycine conjugation pathway, a crucial detoxification process in the body. frontiersin.orgnih.gov This pathway involves the attachment of glycine to various acyl-CoAs, forming acylglycines that are then excreted. By administering GLYCINE (1,2-¹³C2) and using techniques like mass spectrometry, researchers can quantify the synthesis rates of different acylglycine conjugates. frontiersin.orgnih.gov

Studies have utilized this method to investigate metabolic dysregulation in conditions like obesity. frontiersin.orgnih.gov For instance, research has shown that individuals with obesity have an impaired ability to eliminate certain metabolites as acylglycines. frontiersin.org However, following interventions such as bariatric surgery, the availability of glycine improves, leading to an increased synthesis and excretion of these conjugates. frontiersin.org These findings highlight the importance of the glycine conjugation pathway in metabolic health and demonstrate the utility of GLYCINE (1,2-¹³C2) in elucidating these processes.

Table 1: Research Findings on Acylglycine Conjugate Formation

Condition Observation Implication Citation
ObesityImpaired elimination rate of metabolites as acylglycines.Reduced detoxification capacity via the glycine conjugation pathway. frontiersin.org
Post-Bariatric SurgeryIncreased synthesis and excretion of acylglycines.Improved glycine availability and restored function of the conjugation pathway. frontiersin.org

Tracing Glycine Catabolism to Oxalate (B1200264) and Glycolate (B3277807)

GLYCINE (1,2-¹³C2) is a valuable tool for tracing the metabolic breakdown, or catabolism, of glycine into other compounds, such as oxalate and glycolate. This is particularly relevant in the study of primary hyperoxaluria, a genetic disorder characterized by the overproduction of oxalate. uva.nl

Through stable isotope infusion protocols using labeled glycine, researchers can track the conversion of glycine to oxalate and glycolate. uva.nl Studies have shown that in healthy individuals, the contribution of glycine to oxalate synthesis is minor. uva.nl However, in patients with primary hyperoxaluria, the metabolic pathways are altered. For example, in certain types of this disease, the conversion of glycolate to glycine is significantly reduced. uva.nl The use of GLYCINE (1,2-¹³C2) allows for the quantification of these metabolic fluxes, providing a deeper understanding of the pathophysiology of such diseases. uva.nl

Furthermore, experiments in plant biology using glycine labeled with ¹³C have demonstrated its active metabolism into various compounds, including serine, organic acids, and sugars, via the glycolate pathway. tandfonline.com

Table 2: Key Findings in Glycine Catabolism Studies

Organism/Condition Tracer Used Key Finding Metabolic Pathway Implication Citation
Humans with Primary Hyperoxaluria[D5]glycine, [1-¹³C]glycolateReduced conversion of glycolate to glycine.Demonstrates a defect in the glyoxylate (B1226380) metabolism pathway. uva.nl
Sunflower Leavesglycine-2-¹³CGlycine is actively metabolized to serine and other compounds.Highlights the role of the glycolate pathway in plant metabolism. tandfonline.com
HepG2 cells, mice[¹³C5]HypHyp is metabolized to [¹³C2]glycolate, [¹³C2]glycine, and [¹³C2]oxalate.Provides a model for studying hydroxyproline (B1673980) catabolism and its contribution to oxalate production. nih.gov

Investigations into Glycine's Involvement in Neurotransmitter Metabolism

Glycine itself is a significant neurotransmitter, primarily inhibitory in the spinal cord and brainstem. mdpi.comuth.edu However, it also plays a crucial role as a co-agonist at excitatory N-methyl-D-aspartate (NMDA) receptors in the brain. mdpi.commedchemexpress.commedchemexpress.com The use of GLYCINE (1,2-¹³C2) allows for the investigation of its complex roles in neurotransmitter metabolism.

Co-agonist Function at N-methyl-D-aspartic acid (NMDA) Receptors

The full activation of NMDA receptors requires the binding of both glutamate and a co-agonist, which can be glycine or D-serine. mdpi.commdpi.com This function is essential for synaptic plasticity, which underlies processes like learning and memory. mdpi.com Isotope-labeled glycine, including GLYCINE (1,2-¹³C2), enables researchers to differentiate between endogenous glycine and the experimentally introduced tracer, allowing for precise studies of receptor binding and kinetics. medchemexpress.com

Studies using labeled amino acids have helped to elucidate the complex interplay between different neurotransmitter systems. For example, research on chronic nicotine (B1678760) exposure has shown increased glutamatergic activity in various brain regions. plos.org While this study did not specifically use GLYCINE (1,2-¹³C2), it highlights the type of investigation where such a tracer would be invaluable for dissecting the specific contribution of the glycinergic system to the observed metabolic changes. The ability to trace the metabolic fate of glycine provides a powerful tool for understanding its modulatory role at NMDA receptors and its broader implications for neurological function and disease. mdpi.comresearchgate.net

Experimental Design and Methodological Refinements for Glycine 1,2 ¹³c2 Tracer Studies

In Vitro Cellular Models for Metabolic Profiling

In vitro cell cultures are fundamental tools for dissecting the metabolic fate of GLYCINE (B1666218) (1,2-¹³C2) at the cellular level, offering a controlled environment to study specific metabolic pathways.

Applications in Human Hepatoma Cell Lines (e.g., HepG2)

Human hepatoma cell lines, particularly HepG2, are widely used to model liver metabolism. nih.gov Studies using GLYCINE (1,2-¹³C2) in HepG2 cells have been instrumental in understanding hepatic protein synthesis and amino acid metabolism. ijbs.comsemanticscholar.org

Researchers have utilized GLYCINE (1,2-¹³C2) alongside other stable isotopes like L-[ring-¹³C₆]phenylalanine to measure the fractional synthetic rate (FSR) of hepatic proteins. ijbs.comsemanticscholar.org In one such study, the FSR was determined to be 0.97±0.02%/hr using GLYCINE (1,2-¹³C2). ijbs.comsemanticscholar.org These experiments help establish a baseline for normal protein synthesis and can be used to assess the impact of stressors, such as endoplasmic reticulum (ER) stress, on this process. ijbs.com For instance, treatment with thapsigargin, an ER stress inducer, led to a significant decrease in protein FSR, highlighting the sensitivity of this method in detecting metabolic perturbations. ijbs.comsemanticscholar.org

Furthermore, investigations into glycine catabolism in HepG2 cells have revealed that at high, supra-physiological concentrations (>1mM), glycine can be metabolized to glycolate (B3277807) and oxalate (B1200264). nih.gov This conversion is concentration-dependent and suggests that under normal physiological conditions, the contribution of glycine to oxalate synthesis in liver cells is minor. nih.gov

Table 1: Hepatic Protein Fractional Synthetic Rate (FSR) in HepG2 Cells

Tracer Control FSR (%/hr) Thapsigargin-Treated FSR (%/hr)
GLYCINE (1,2-¹³C₂) 0.97 ± 0.02 0.68 ± 0.03
L-[ring-¹³C₆]phenylalanine 0.99 ± 0.05 0.60 ± 0.06

Data sourced from studies on HepG2 cells to measure the impact of ER stress on protein synthesis. ijbs.comsemanticscholar.org

Research in Intestinal Epithelial Cells

The intestine is a key site for nutrient absorption and metabolism. Studies using intestinal epithelial cells, such as those isolated from neonatal pigs or the human Caco-2 cell line, have shed light on the role of glycine in intestinal health. researchgate.netresearchgate.netnih.gov

Research has shown that glycine is crucial for the growth and protein synthesis of intestinal cells. In porcine jejunal enterocytes, supplementing with 1.0 mmol/L glycine significantly enhanced cell growth and protein synthesis while reducing protein degradation. researchgate.netnih.gov This effect is linked to the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. researchgate.net

Moreover, glycine plays a protective role against oxidative stress in intestinal cells. researchgate.netresearchgate.netnih.gov It contributes to the synthesis of the antioxidant glutathione (B108866) and can attenuate apoptosis induced by oxidative agents. researchgate.netresearchgate.net This protective mechanism is partly dependent on the uptake of extracellular glycine. researchgate.net

Characterization of Glycine Transporter (GLYT1) in Tumor Cell Metabolism

The glycine transporter 1 (GLYT1) is a key protein responsible for the uptake of glycine into cells. nih.govtocris.com Its role in tumor cell metabolism has become an area of active investigation, as rapidly proliferating cancer cells often have an altered demand for amino acids like glycine. nih.govnih.gov

Studies have shown that rapidly proliferating tumor cell lines, such as A549 (non-small cell lung cancer) and HT29 (colorectal cancer), rely on GLYT1 to import the necessary glycine to maintain their high growth rates. nih.govnih.gov Knockdown of GLYT1 in these cells led to a significant reduction in viable cell number and replication rate. nih.govnih.gov For example, GLYT1 knockdown reduced the number of viable A549 and HT29 cells by approximately 30% and decreased their replication rate by about 50%. nih.govnih.gov

In contrast, slowly proliferating tumor cell lines, like A498 (renal cancer), were minimally affected by GLYT1 knockdown. nih.govnih.gov Furthermore, the use of a specific GLYT1 inhibitor, ALX-5407, increased the doubling time of rapidly proliferating cancer cells, further supporting the importance of this transporter. nih.govnih.gov These findings suggest that GLYT1 is a potential therapeutic target for cancers with high proliferation rates. nih.govnih.gov

In Vivo Animal Models for Systemic Metabolic Analysis

In vivo animal models are indispensable for understanding the systemic metabolic effects of GLYCINE (1,2-¹³C2) and for quantifying whole-body metabolic fluxes.

Murine Models in GLYCINE (1,2-¹³C2) Tracing Experiments

Murine models are frequently employed in GLYCINE (1,2-¹³C2) tracing experiments to investigate various aspects of metabolism. These studies have provided insights into conditions like non-alcoholic fatty liver disease (NAFLD) and cancer. nih.govbiorxiv.org

In a mouse model of NAFLD, stable isotope tracing with GLYCINE (1,2-¹³C2) revealed glycine depletion in the liver and plasma, which was linked to enhanced reverse activity of the enzyme serine hydroxymethyltransferase (SHMT). biorxiv.org This alteration in glycine metabolism can impair the synthesis of glutathione, a critical antioxidant. biorxiv.org

In cancer research, GLYCINE (1,2-¹³C2) has been used in mice bearing mammary tumors to map the uptake of glycine and its conversion to glutathione within the tumor tissue. nih.gov This type of study helps to understand how tumors utilize glycine to support their growth and combat oxidative stress. nih.gov

Quantification of Whole-Body Glycine Flux

The glycine flux is calculated from the isotopic enrichment of GLYCINE (1,2-¹³C2) in the plasma. nih.govbevital.nonih.gov To obtain a more accurate representation of intracellular glycine metabolism, a correction factor is often applied to account for the difference between plasma and intracellular enrichment. nih.govbevital.nonih.gov

Studies in healthy adults have determined the total glycine flux to be around 463 ± 55 μmol/(kg·h) in the fed state. nih.gov These measurements have also been used to investigate the effects of various conditions, such as vitamin B-6 deficiency and obesity, on glycine metabolism. bevital.nofrontiersin.org For instance, in adults with morbid obesity, glycine flux was found to be significantly lower compared to individuals with a healthy weight, but it increased following bariatric surgery. frontiersin.org

Table 2: Whole-Body Glycine Flux in Different Human Cohorts

Cohort Glycine Flux (μmol·kg LBM⁻¹·h⁻¹)
Healthy Adults (Fed State) 463 ± 55
Morbidly Obese Adults (Baseline) 156 (150-186)
Morbidly Obese Adults (Post-Bariatric Surgery) 203 (188-222)

Data represents mean ± SEM or median (interquartile range). nih.govfrontiersin.org

Tracer Administration Protocols

The administration of GLYCINE (1,2-¹³C2) is a critical step that dictates the nature of the isotopic enrichment data collected. The two primary strategies employed are primed, constant infusion and bolus administration, each suited for different experimental questions and metabolic states.

Primed, Constant Infusion Techniques

The primed, constant infusion technique is a widely adopted method designed to achieve and maintain a steady-state isotopic enrichment in the body's metabolic pools. researchgate.net This approach involves an initial larger dose of the tracer (the "prime") to rapidly fill the metabolic compartment, followed by a continuous, lower-dose infusion to maintain a plateau in enrichment. researchgate.net The validity of this technique rests on its ability to allow for measurements of production rates in a physiological steady state. researchgate.net

In studies using GLYCINE (1,2-¹³C2), this method has been effectively used to quantify whole-body glycine flux, its conversion to serine, and the rate of glycine cleavage. researchgate.net For example, a primed, constant infusion of [1,2-¹³C2]glycine was used to investigate glycine kinetics in healthy volunteers in a fed state. researchgate.net The achievement of a stable isotopic enrichment allows researchers to calculate metabolic fluxes with greater accuracy. researchgate.net

One study protocol successfully quantified key metabolic pathways using this technique. The research demonstrated that the glycine cleavage system (GCS) is responsible for a significant portion of whole-body glycine flux and is a major route for generating one-carbon units. researchgate.net

Interactive Data Table: Example of Primed, Constant Infusion Protocol for GLYCINE (1,2-¹³C2) Study

ParameterValueUnitSource
Tracer Used[1,2-¹³C2]glycine- researchgate.net
Infusion Rate9.26µmol·kg⁻¹·h⁻¹ researchgate.net
Total Glycine Flux463 ± 55µmol·kg⁻¹·h⁻¹ researchgate.net
Glycine to Serine Flux193 ± 28µmol·kg⁻¹·h⁻¹ researchgate.net
Glycine Decarboxylation190 ± 41µmol·kg⁻¹·h⁻¹ researchgate.net
Contribution of GCS to Serine Synthesis46%% researchgate.net

This table summarizes kinetic data obtained from a study employing a primed, constant infusion of [1,2-¹³C2]glycine in healthy volunteers.

Bolus Administration Strategies

Bolus administration involves the injection of a single dose of the tracer to observe its distribution and metabolic fate over time. This strategy is distinct from constant infusion as it produces a dynamic change in isotopic enrichment, which then decays as the tracer is metabolized and cleared. While less common in the literature for GLYCINE (1,2-¹³C2) than constant infusion, intravenous administration is a feature of studies examining the glycine conjugation pathway. researchgate.netnih.gov

For instance, studies have utilized infusions of [1,2-¹³C2]glycine to assess the synthesis rates of various acylglycines in different populations, such as individuals with obesity. nih.gov In such protocols, the tracer is administered intravenously, and blood and urine samples are collected over several hours to track the appearance of labeled metabolic products. nih.gov The kinetics of how the single dose is processed provides insight into the efficiency of specific metabolic pathways. researchgate.net This approach is particularly useful for studying the rapid metabolism of substrates through a particular pathway. researchgate.net

Computational and Statistical Approaches for Tracer Data Analysis

The data generated from GLYCINE (1,2-¹³C2) tracer studies is complex, consisting of mass spectra that reflect the incorporation of the ¹³C label into various metabolites. Sophisticated computational and statistical methods are essential to extract meaningful biological information from this raw data.

Mass Isotopomer Distribution Analysis (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique used to measure the biosynthesis and turnover of polymers by analyzing the distribution of mass isotopomers in a product molecule. researchgate.net When a stable isotope-labeled precursor like GLYCINE (1,2-¹³C2) is administered, MIDA allows researchers to calculate the isotopic enrichment of the true biosynthetic precursor pool from the pattern of labeled subunits in the final polymer. researchgate.net This method circumvents the common problem of being unable to directly measure the enrichment of the immediate precursor for a specific synthesis pathway. researchgate.net

The principles of MIDA have been applied successfully in studies using ¹³C₂-glycine. The technique involves comparing the observed mass isotopomer distribution in a target molecule, measured by mass spectrometry, to statistical distributions predicted by binomial or multinomial expansion. researchgate.net From this comparison, both the precursor pool enrichment and the fraction of newly synthesized molecules can be determined. researchgate.net MIDA is potentially applicable to a wide range of polymers, including proteins and nucleic acids. researchgate.net

Deconvolution of Complex Isotopic Enrichment Spectra

Following the administration of GLYCINE (1,2-¹³C2), mass spectrometry is used to measure the resulting isotopic enrichment in plasma and tissues. The raw mass spectra are often complex, containing overlapping signals from naturally abundant isotopes and the incorporated tracer. Deconvolution is the computational process of separating these signals to accurately quantify the enrichment from the tracer. researchgate.net

This process requires solving a set of simultaneous linear equations that describe the contribution of each isotopomer to the measured ion abundance. researchgate.net The least-squares approach is one method used to deconvolute the ion abundance ratios to yield the tracer-to-tracee ratio. researchgate.net Software tools have been developed to automate the deconvolution of ¹³C mass isotopologue profiles, which is essential for high-throughput analysis and for interpreting data from complex metabolites where multiple precursor sources contribute to its structure. This analytical step is critical for correcting for the natural abundance of stable isotopes and accurately determining the true level of tracer incorporation.

Application of Multiple Linear Regression for Isotopic Calculations

Multiple linear regression is a statistical method that can be used to model the relationship between a dependent variable and two or more independent variables. In the context of stable isotope tracer studies, it has been developed into a novel and simplified calculation procedure for Mass Isotopomer Distribution Analysis (MIDA). This approach allows for the simultaneous calculation of precursor pool enrichment and the fractional synthesis of proteins using linear algebra.

A study demonstrated this methodology using ¹³C₂-glycine as the labeled amino acid. The researchers developed a model where the measured mass isotopomer abundances were the dependent variables, and the precursor enrichment and fractional synthesis were the parameters to be estimated. This method proved to be accurate and rapid, with calculations possible within a simple spreadsheet. The use of multiple linear regression provides a robust alternative to more complex iterative algorithms for analyzing isotopic data.

Interactive Data Table: Conceptual Framework of Multiple Linear Regression for MIDA

ComponentDescriptionRelevance to GLYCINE (1,2-¹³C2)Source
Dependent Variables The measured relative abundances of mass isotopomers (e.g., M+0, M+1, M+2) of a glycine-containing peptide.These are the direct outputs from the mass spectrometer after a tracer experiment.
Independent Variables Theoretical fractional abundances of isotopomers based on precursor enrichment and fractional synthesis.These are the unknown parameters that the model aims to estimate.
Regression Coefficients The estimated values for precursor pool enrichment (p) and fractional synthesis (f).These coefficients provide the key kinetic insights from the tracer study.
Model Equation A system of linear equations relating the observed abundances to the unknown parameters.The model allows for solving for 'p' and 'f' simultaneously.

This table outlines how multiple linear regression is conceptually applied to analyze data from GLYCINE (1,2-¹³C2) tracer studies, specifically for MIDA.

Calculation of Metabolic Fluxes and Turnover Rates from Isotopic Data

The calculation of metabolic fluxes and turnover rates from isotopic data generated in GLYCINE (1,2-¹³C₂) tracer studies is a cornerstone of metabolic flux analysis (MFA). sci-hub.se This process involves quantifying the rate of synthesis, breakdown, and conversion of glycine and its associated metabolites by tracking the incorporation and distribution of the ¹³C label. The fundamental principle lies in achieving an isotopic steady state, where the enrichment of the tracer in the plasma or tissue remains constant over time, allowing for the application of specific kinetic models. frontiersin.orgnorthwestern.edu

The primary data for these calculations are derived from measuring the isotopic enrichment of GLYCINE (1,2-¹³C₂) and its downstream metabolic products in biological samples like plasma, urine, or tissue extracts. nih.govnih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC-MS/MS) are employed to determine the mass isotopomer distribution (MID), which is the relative abundance of molecules with different numbers of ¹³C atoms. frontiersin.orgresearchgate.netnih.gov

A standard approach for calculating the whole-body flux of glycine (QGly) utilizes a primed, constant infusion of GLYCINE (1,2-¹³C₂). nih.gov The flux is determined using the following general equation, which relates the tracer infusion rate to the isotopic enrichment achieved in plasma at a steady state:

Q = i / [(Ei / Ep) - 1]

Where:

Q represents the metabolic flux or turnover rate of the substance (e.g., µmol/kg/hr).

i is the rate of the stable isotope tracer infusion. nih.gov

Ei is the isotopic enrichment of the tracer in the infusate. nih.gov

Ep is the isotopic enrichment of the tracer in the plasma at isotopic plateau (steady state). nih.gov

A critical refinement in these calculations involves correcting for the discrepancy between plasma and intracellular isotopic enrichment. Since metabolic processes occur within the cell, using plasma enrichment (Ep) can lead to an overestimation of the true intracellular enrichment and, consequently, an underestimation of the calculated flux. nih.govnih.gov To address this, a correction factor is often applied. For instance, studies have predicted the intracellular [1,2-¹³C₂]glycine enrichment by multiplying the observed plasma enrichment by a factor of 0.4, a value derived from previous human glycine tracer studies. nih.govnih.gov

Detailed Research Findings

Research utilizing GLYCINE (1,2-¹³C₂) has provided quantitative insights into various metabolic pathways. In one study, healthy adults received a primed, constant infusion of the tracer to investigate glycine's contribution to urinary oxalate synthesis. nih.gov By infusing GLYCINE (1,2-¹³C₂) at a high rate (60 µmol/kg/hr), researchers were able to quantify the conversion. nih.gov The results showed that under these conditions, glycine contributed significantly to the excretion of both urinary oxalate and glycolate. nih.gov

Another comprehensive study focused on quantifying whole-body glycine turnover, its conversion to serine, and its decarboxylation rate in healthy volunteers. nih.gov Using a primed, constant infusion of [1,2-¹³C₂]glycine, the study determined the flux of glycine and traced the ¹³C atoms into serine and expired CO₂. nih.gov This dual-labeling approach is powerful because the two ¹³C atoms in GLYCINE (1,2-¹³C₂) can be tracked independently or together as they move through interconnected pathways. For example, the conversion of [1,2-¹³C₂]glycine to [¹³C₂]serine via serine hydroxymethyltransferase (SHMT) can be directly measured. nih.gov Concurrently, the decarboxylation of glycine by the glycine cleavage system (GCS) releases one labeled carbon as ¹³CO₂, while the other is transferred to a one-carbon folate pool, which can then be used to synthesize [¹³C₁]serine from an unlabeled glycine molecule. nih.gov

These studies demonstrate that GLYCINE (1,2-¹³C₂) is an effective tracer for simultaneously measuring multiple fluxes within central carbon and one-carbon metabolism. The data generated allow for the construction of detailed metabolic maps and the quantification of pathway activities under various physiological conditions. mdpi.commit.edu

Below are interactive tables summarizing findings from tracer studies using GLYCINE (1,2-¹³C₂).

Table 1: Glycine Flux Calculation at Different Infusion Rates

This table presents data from a study where GLYCINE (1,2-¹³C₂) was infused at two different rates to assess the impact on glycine metabolism. The whole-body flux was calculated based on plasma isotopic enrichment. nih.gov

Infusion Rate of [1,2-¹³C₂]glycine (µmol/kg/hr)Mean Plasma [1,2-¹³C₂]glycine Enrichment (%)Calculated Whole-Body Glycine Flux (µmol/kg/hr)Increase in Glycine Flux from Baseline (%)
64-5Not specified in source-
6023 ± 4Not specified in source, but noted as 72% higher72%

Table 2: Quantified Metabolic Fates of Glycine

This table details the calculated rates of major glycine metabolic pathways in healthy subjects infused with [1,2-¹³C₂]glycine. The data highlights the significant role of glycine in serine synthesis and as a source of one-carbon units through decarboxylation. nih.gov

Metabolic ParameterCalculated Flux/Rate (µmol/(kg·h)) (mean ± SEM)Percentage of Total Glycine Flux (%)
Total Glycine Flux (Turnover)463 ± 55100%
Serine Synthesis from Glycine (via SHMT)193 ± 2841%
Glycine Decarboxylation (via GCS)190 ± 4139 ± 6%
Serine Synthesis using Glycine-Derived One-Carbon Unit88 ± 13~19% (calculated from data)

Emerging Research Frontiers and Future Directions for Glycine 1,2 ¹³c2

Integration with Advanced Fluxomics Methodologies

Metabolic flux analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. creative-proteomics.comosti.gov The use of stable isotope tracers like Glycine (B1666218) (1,2-¹³C2) is central to ¹³C-MFA, providing the empirical data needed to resolve intracellular fluxes. osti.govnih.gov

Advanced fluxomics methodologies are continuously being developed to enhance the scope and precision of metabolic flux analysis. The integration of Glycine (1,2-¹³C2) with these cutting-edge techniques promises to provide unprecedented insights into cellular metabolism. For instance, combining ¹³C-labeling data from Glycine (1,2-¹³C2) with other isotopic tracers, such as ¹⁵N or ²H, allows for a more comprehensive analysis of interconnected metabolic pathways, including nitrogen and redox metabolism. vanderbilt.edu

Dynamic metabolic flux analysis (dMFA) represents another advanced approach that moves beyond the steady-state assumption of traditional MFA. arxiv.org By tracking the isotopic enrichment of metabolites over time after the introduction of Glycine (1,2-¹³C2), dMFA can capture the dynamic responses of metabolic networks to perturbations. This is particularly valuable for studying transient metabolic states, such as those occurring during cellular differentiation or in response to environmental stimuli. researchgate.net

The analytical platforms used to measure isotopic labeling are also evolving. High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for detecting the incorporation of ¹³C from Glycine (1,2-¹³C2) into various metabolites. researchgate.net Advances in these technologies, including improved sensitivity and the ability to perform positional isotopomer analysis, provide richer datasets for flux calculations. nih.govresearchgate.net

Table 1: Advanced Fluxomics Methodologies and their Integration with GLYCINE (1,2-¹³C2)

MethodologyDescriptionApplication with GLYCINE (1,2-¹³C2)
¹³C-Metabolic Flux Analysis (¹³C-MFA) Quantifies intracellular metabolic fluxes by tracking the redistribution of ¹³C from a labeled substrate. osti.govTracing the fate of glycine's carbon atoms through central carbon metabolism, one-carbon metabolism, and amino acid biosynthesis. annualreviews.orgcore.ac.uk
Dynamic Metabolic Flux Analysis (dMFA) Measures time-resolved changes in isotopic labeling to capture the dynamic behavior of metabolic networks. arxiv.orgInvestigating transient metabolic responses involving glycine pathways, such as during cellular adaptation or disease progression. researchgate.net
Multi-isotope Tracing Utilizes multiple stable isotopes (e.g., ¹³C, ¹⁵N, ²H) simultaneously to probe interconnected metabolic pathways. vanderbilt.eduElucidating the interplay between glycine metabolism and nitrogen metabolism or redox balance. vanderbilt.edu
High-Resolution MS and NMR Advanced analytical techniques for precise measurement of mass isotopomer distributions and positional isotopomer analysis. researchgate.netProviding detailed data on the incorporation of ¹³C from Glycine (1,2-¹³C2) into a wide range of metabolites, enhancing the accuracy of flux calculations. researchgate.net

Development of Sophisticated Computational Models for Metabolic Networks

The data generated from Glycine (1,2-¹³C2) tracing experiments are analyzed using computational models of metabolic networks. nih.gov These models consist of a set of biochemical reactions and the stoichiometric relationships between them. arxiv.org The development of more sophisticated and comprehensive computational models is a key area of research that will unlock the full potential of isotopic tracer studies.

Genome-scale metabolic models (GEMs) are large-scale representations of an organism's entire metabolic network. plos.org Integrating data from Glycine (1,2-¹³C2) experiments into GEMs allows for a systems-level analysis of metabolic fluxes. plos.org This can reveal unexpected metabolic pathways and provide a more holistic understanding of cellular physiology.

Kinetic models of metabolic networks incorporate information about enzyme kinetics in addition to stoichiometry. arxiv.org While more challenging to develop, kinetic models can predict the dynamic behavior of metabolic systems and can be powerfully combined with dMFA data from Glycine (1,2-¹³C2) tracing. arxiv.org This integrated approach can provide deep insights into the regulation of metabolic pathways.

The Elementary Metabolite Unit (EMU) framework is a computational method that simplifies the analysis of isotopic labeling data, making it more efficient to calculate metabolic fluxes from complex datasets. arxiv.org This approach is particularly useful for analyzing data from experiments using tracers like Glycine (1,2-¹³C2) in complex metabolic networks.

Table 2: Computational Models for Analyzing GLYCINE (1,2-¹³C2) Data

Model TypeDescriptionApplication with GLYCINE (1,2-¹³C2) Data
Stoichiometric Models Represent the mass balance relationships of metabolic reactions. arxiv.orgThe foundation for ¹³C-MFA, used to calculate metabolic fluxes from isotopic labeling patterns of Glycine (1,2-¹³C2). nih.gov
Genome-Scale Metabolic Models (GEMs) Comprehensive models of an organism's entire metabolic network. plos.orgSystems-level analysis of metabolic reprogramming in response to genetic or environmental perturbations, using Glycine (1,2-¹³C2) to probe specific pathways. plos.org
Kinetic Models Incorporate enzyme kinetics to simulate the dynamic behavior of metabolic networks. arxiv.orgPredicting dynamic changes in metabolic fluxes involving glycine metabolism when combined with dMFA data. arxiv.org
Elementary Metabolite Unit (EMU) Framework An efficient algorithm for simulating isotopic labeling and calculating metabolic fluxes. arxiv.orgFacilitating the analysis of complex isotopic labeling data generated from Glycine (1,2-¹³C2) experiments. arxiv.org

Exploration of GLYCINE (1,2-¹³C2) Applications in Diverse Biological Systems

The applications of Glycine (1,2-¹³C2) as a metabolic tracer are expanding to a wide range of biological systems, from microorganisms to plants and mammals. This allows for comparative studies and the elucidation of conserved and species-specific metabolic principles.

In microbiology , Glycine (1,2-¹³C2) is used to study the central carbon metabolism of various bacteria and fungi. core.ac.ukrki.de For example, it has been employed to investigate glycine cleavage and its role in one-carbon metabolism and energy production in photoheterotrophic bacteria. core.ac.uknih.gov Such studies are crucial for metabolic engineering efforts aimed at producing valuable chemicals and biofuels.

In plant biology , Glycine (1,2-¹³C2) is a valuable tool for dissecting the complex interplay between photosynthesis, photorespiration, and C1 metabolism. mdpi.com By tracing the fate of glycine's carbons, researchers can quantify the flux through these pathways and understand how they are integrated with central metabolism. mdpi.com

In mammalian systems , Glycine (1,2-¹³C2) is used to investigate a variety of metabolic processes with implications for human health and disease. annualreviews.orgnih.gov It has been instrumental in quantifying the contribution of the glycine cleavage system to whole-body one-carbon metabolism. annualreviews.org Furthermore, it is being used to study metabolic alterations in diseases like cancer and neuroinflammatory conditions. creative-proteomics.commdpi.com For instance, studies have used Glycine (1,2-¹³C2) to trace serine biosynthesis and its connection to cancer cell proliferation.

Table 3: Research Applications of GLYCINE (1,2-¹³C2) in Diverse Biological Systems

Biological SystemResearch FocusKey Findings from GLYCINE (1,2-¹³C2) Tracing
Microorganisms Central carbon metabolism, one-carbon metabolism, metabolic engineering.Elucidation of glycine cleavage pathways and their contribution to energy and C1 unit production in bacteria. core.ac.uknih.gov
Plants Photorespiration, C1 metabolism, integration with central metabolism.Quantification of carbon flux through the C1 pathway and its role in providing alternative carbon sources. mdpi.com
Mammalian Cells One-carbon metabolism, amino acid metabolism, disease metabolism (cancer, neuroinflammation).Quantification of whole-body glycine flux and the contribution of the glycine cleavage system. annualreviews.org Tracing metabolic reprogramming in cancer and immune cells. creative-proteomics.commdpi.com

Q & A

Q. How should researchers design experiments using glycine (1,2-¹³C₂) to trace metabolic pathways in cell cultures?

Methodological Answer: Glycine (1,2-¹³C₂) is used to track carbon flux in metabolic studies. Key steps include:

  • Dose Optimization : Determine isotope concentration ranges (e.g., 0.1–5 mM) to avoid cytotoxicity while ensuring detectable ¹³C enrichment .
  • Incubation Conditions : Maintain physiological pH and temperature during cell culture experiments (e.g., HepG2 cells incubated for 48 hours) to mimic in vivo conditions .
  • Control Groups : Use unlabeled glycine and parallel experiments with other ¹³C-labeled substrates (e.g., [1-¹³C] phenylalanine) to isolate pathway-specific activity .
  • Data Collection : Analyze metabolites via LC-MS or NMR to quantify ¹³C-labeled products like glycolate or oxalate .

Q. What safety protocols are essential when handling glycine (1,2-¹³C₂) in laboratory settings?

Methodological Answer: While glycine is non-hazardous per GHS classification, researchers should:

  • Minimize Dust Exposure : Use fume hoods during weighing and handling to prevent inhalation .
  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : Keep the compound in a cool, dry environment away from oxidizers and strong bases to maintain stability .
  • Waste Disposal : Follow institutional guidelines for isotopic waste, as glycine (1,2-¹³C₂) is biodegradable but may require specialized disposal due to isotopic labeling .

Q. How can researchers validate the purity and isotopic enrichment of glycine (1,2-¹³C₂) before use?

Methodological Answer:

  • Mass Spectrometry (MS) : Perform high-resolution MS to confirm isotopic enrichment (≥97–99% ¹³C) and rule out contaminants .
  • Nuclear Magnetic Resonance (NMR) : Use ¹³C-NMR to verify labeling at positions 1 and 2, ensuring no signal overlap with unlabeled carbons .
  • Certificates of Analysis (CoA) : Request CoA from suppliers detailing purity, microbial testing, and isotopic validation .

Advanced Research Questions

Q. How can contradictory data arise in metabolic flux studies using glycine (1,2-¹³C₂), and how should they be resolved?

Methodological Answer: Contradictions may stem from:

  • Isotopic Dilution : Unaccounted endogenous glycine pools diluting ¹³C signals. Mitigate by measuring intracellular glycine concentrations and adjusting tracer doses .
  • Cross-Pathway Interference : Competing pathways (e.g., serine-glycine interconversion) may redistribute ¹³C. Use complementary tracers (e.g., [U-¹³C] glucose) to disentangle fluxes .
  • Analytical Variability : Inconsistent LC-MS/NMR settings (e.g., ionization efficiency). Standardize protocols and include internal standards (e.g., ¹³C-labeled reference compounds) .

Q. What advanced techniques enhance the resolution of glycine (1,2-¹³C₂) in dynamic metabolic profiling?

Methodological Answer:

  • Time-Course Experiments : Track ¹³C incorporation at multiple time points to model flux kinetics .
  • Isotopic Steady-State Analysis : Use continuous isotope infusions to achieve metabolic equilibrium, enabling precise flux calculations .
  • Multi-Omics Integration : Pair ¹³C-tracing data with transcriptomics/proteomics to identify regulatory nodes influencing glycine metabolism .

Q. How should researchers address reproducibility challenges in studies using glycine (1,2-¹³C₂)?

Methodological Answer:

  • Detailed Documentation : Record batch numbers, storage conditions, and handling procedures to minimize variability .
  • Inter-Lab Validation : Share protocols with collaborators to confirm reproducibility across settings .
  • Error Analysis : Apply statistical methods (e.g., ANOVA) to distinguish technical vs. biological variability, especially in low-abundance metabolites .

Methodological Best Practices

Q. What are the best practices for reporting glycine (1,2-¹³C₂) usage in publications?

Methodological Answer:

  • Chemical Specifications : Include CAS number (67836-01-5), isotopic enrichment (e.g., 99 atom % ¹³C), and supplier details .
  • Experimental Context : Clarify the rationale for using dual-labeled glycine over single-label analogs (e.g., tracking C1 vs. C2 metabolic fates) .
  • Data Transparency : Provide raw chromatograms, mass spectra, and statistical scripts in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.